5-Bromo-2-(cyclopropylamino)benzoic acid
Description
5-Bromo-2-(cyclopropylamino)benzoic acid is a halogenated benzoic acid derivative featuring a bromine substituent at position 5, a cyclopropylamino group (-NH-cyclopropane) at position 2, and a carboxylic acid group at position 1. This compound is primarily utilized as a building block in medicinal chemistry and drug discovery due to its versatility in synthesizing complex molecules.
Properties
IUPAC Name |
5-bromo-2-(cyclopropylamino)benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO2/c11-6-1-4-9(12-7-2-3-7)8(5-6)10(13)14/h1,4-5,7,12H,2-3H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYMBJLACXDBLAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=C(C=C(C=C2)Br)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Substituent Variations and Key Structural Features
The following table compares substituents, molecular formulas, and applications of 5-bromo-2-(cyclopropylamino)benzoic acid with related compounds:
Key Research Findings and Trends
Substituent Effects on Reactivity: Electron-withdrawing groups (e.g., -Cl, -CF3) enhance electrophilic aromatic substitution reactivity, while amino groups (-NH-) facilitate hydrogen bonding and intermolecular interactions . Cyclopropylamino groups may improve metabolic stability in drug candidates due to the rigid cyclopropane ring .
Synthetic Efficiency :
- One-pot synthesis methods (e.g., for 5-bromo-2-chlorobenzoic acid) reduce intermediates and waste, aligning with green chemistry principles .
Structural Diversity: Derivatives like Schiff bases (e.g., 2-((5-bromo-2-hydroxy-benzylidene)-amino)-benzoic acid) expand applications in materials science and catalysis .
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